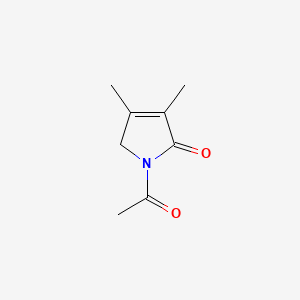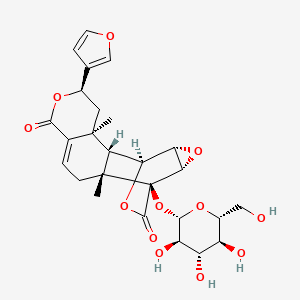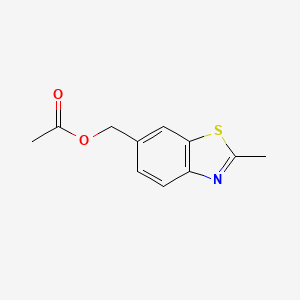![molecular formula C21H32O3 B564174 methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate CAS No. 19885-18-8](/img/structure/B564174.png)
methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate: is a chemical compound with the molecular formula C21H32O3 and a molecular weight of 332.48 g/mol . It is also known by its systematic name, Methyl (5β,8α,9β,10α,13α,16β)-7-oxokauran-19-oate . This compound is a derivative of kaurane, a diterpenoid, and is characterized by the presence of a ketone group at the 7th position and a methyl ester group at the 19th position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate typically involves the oxidation of kaurane derivatives. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the ketone functionality at the 7th position . The methyl ester group can be introduced through esterification reactions using methanol and an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form different ester derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under mild conditions.
Substitution: Methanol, ethanol, and other alcohols in the presence of acid catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable starting material for the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential bioactivity. It has been investigated for its antimicrobial and anti-inflammatory properties .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-cancer and anti-viral activities .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other fine chemicals .
Wirkmechanismus
The mechanism of action of methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate involves its interaction with various molecular targets and pathways. The ketone group at the 7th position is crucial for its biological activity, as it can form hydrogen bonds with target proteins, influencing their function . The ester group at the 19th position enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Kauran-18-oic acid: Another kaurane derivative with similar structural features but lacking the ketone group at the 7th position.
7-Hydroxykauran-19-oic acid methyl ester: A derivative with a hydroxyl group instead of a ketone at the 7th position.
Uniqueness: methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate is unique due to the presence of both a ketone and a methyl ester group, which confer distinct chemical reactivity and biological activity compared to other kaurane derivatives .
Eigenschaften
CAS-Nummer |
19885-18-8 |
|---|---|
Molekularformel |
C21H32O3 |
Molekulargewicht |
332.484 |
InChI |
InChI=1S/C21H32O3/c1-13-11-21-12-14(13)6-7-15(21)19(2)8-5-9-20(3,18(23)24-4)16(19)10-17(21)22/h13-16H,5-12H2,1-4H3/t13-,14+,15-,16-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
FDAUWBAZUIYRJS-PHALZCCXSA-N |
SMILES |
CC1CC23CC1CCC2C4(CCCC(C4CC3=O)(C)C(=O)OC)C |
Synonyme |
7-Oxokauran-19-oic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


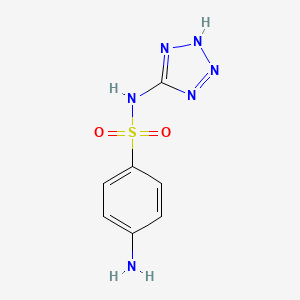
![2-Oxa-3-azabicyclo[2.2.2]octane-3-carboxylic acid, methyl ester](/img/no-structure.png)
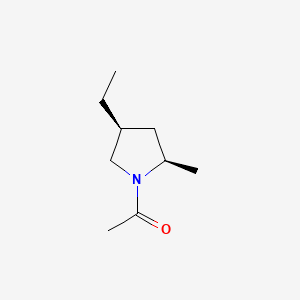

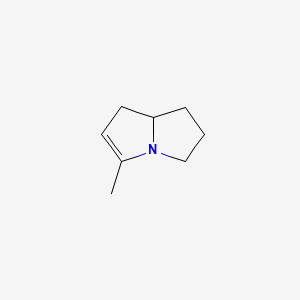

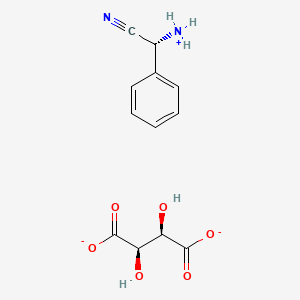
![2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine](/img/structure/B564106.png)
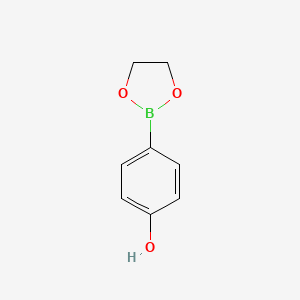
![4-Hydroxy-2-[4-hydroxy-6-methoxy-3-(methoxycarbonyl)-2-pentylphenoxy]-6-pentylbenzoic acid](/img/structure/B564110.png)
